5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine
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Overview
Description
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine is an organic compound that features a naphthalene ring substituted with an amine group and a boron-containing dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with a boronic acid derivative. One common method is the reaction of naphthalen-1-amine with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted naphthalene derivatives.
Scientific Research Applications
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine involves its interaction with specific molecular targets. The boron-containing dioxaborinane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The amine group can participate in hydrogen bonding and other interactions, further enhancing its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole: This compound features a pyrazole ring instead of a naphthalene ring, offering different reactivity and applications.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane:
Uniqueness
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine is unique due to the combination of the naphthalene ring and the boron-containing dioxaborinane ring. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H18BNO2 |
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Molecular Weight |
255.12 g/mol |
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine |
InChI |
InChI=1S/C15H18BNO2/c1-15(2)9-18-16(19-10-15)13-7-3-6-12-11(13)5-4-8-14(12)17/h3-8H,9-10,17H2,1-2H3 |
InChI Key |
VBLQXRQBQBVJQD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)N |
Origin of Product |
United States |
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